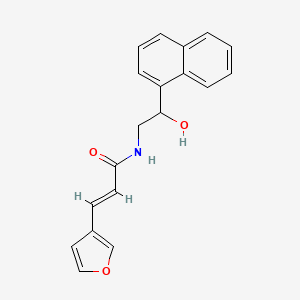

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide serves as a versatile precursor in organic synthesis, contributing to the development of polyhydroxylated compounds and chalcone-based polyacrylamides. Research highlights its utility in stereoselective synthesis, where it facilitates the creation of derivatives with specific spatial configurations, essential for the development of β-peptides and various polymeric materials.

Polyhydroxylated Compounds : The compound provides a foundation for the stereocontrolled synthesis of polyhydroxylated cyclohexane β-amino acids derivatives, crucial in drug discovery and development due to their biological activity and potential therapeutic applications (Masesane & Steel, 2003).

Polymeric Materials : Its role in the synthesis of novel polymers is highlighted by the development of polycyclic chalcone-containing polyacrylamides with promising antimicrobial activities. These materials, derived through Claisen–Schmidt condensation and ultrasonic irradiation reduction, showcase potential applications in biotechnology and materials science (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).

Applications in Chiral Separations

The compound's derivatives also find applications in chiral separations, where they contribute to the development of chiral stationary phases for the separation of enantiomers. This application is vital in pharmaceuticals, where the chirality of drugs can affect their efficacy and safety.

- Chiral Stationary Phases : Surface molecularly imprinted polymers (SMIPs) derived from acrylamide copolymers have been used as chiral stationary phases in high-performance liquid chromatography (HPLC) for the separation of enantiomers, showcasing the compound's contribution to analytical chemistry and pharmaceutical quality control (Dong et al., 2017).

Environmental and Biological Applications

Further research explores its environmental applications, specifically in soil treatment, and its potential biological activities, emphasizing its versatility across various scientific domains.

Soil Treatment : Studies have investigated the amidase activity in polyacrylamide-treated soils, providing insights into the environmental impact and potential bioremediation applications of polyacrylamide derivatives in agriculture (Kay-Shoemake et al., 2000).

Antimicrobial and Antioxidant Activities : The synthesis of nitrogen-containing naphtho(2,1-b)furan derivatives and their evaluation for antimicrobial and antioxidant activities underscore the compound's relevance in developing new pharmaceutical agents with potential therapeutic benefits (Nagaraja et al., 2007).

Propriétés

IUPAC Name |

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c21-18(12-20-19(22)9-8-14-10-11-23-13-14)17-7-3-5-15-4-1-2-6-16(15)17/h1-11,13,18,21H,12H2,(H,20,22)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBRTVJAQFIEAS-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C=CC3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)/C=C/C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

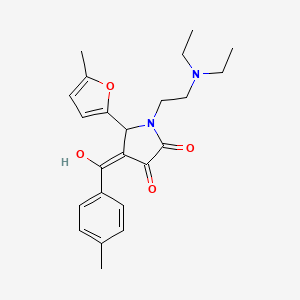

![methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566368.png)

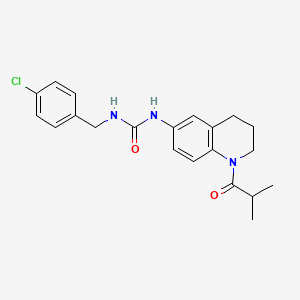

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2566369.png)

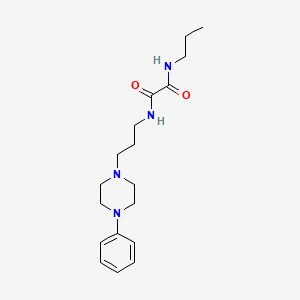

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2566373.png)

![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2566378.png)

![2-[Benzyl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2566380.png)

![Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2566384.png)

![7-(4-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2566385.png)

![2-(2,4-Dichlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2566386.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2566387.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-[(2,6-dimethylmorpholino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2566388.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2566390.png)